Tadalafil, (6R,12aS)-

Overview

Description

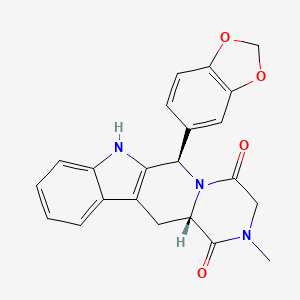

Tadalafil (C₂₂H₁₉N₃O₄) is a phosphodiesterase 5 (PDE5) inhibitor primarily used to treat erectile dysfunction (ED) and benign prostatic hyperplasia (BPH). The (6R,12aS) stereoisomer of tadalafil represents one of four possible diastereomers, distinguished by its stereochemical configuration at positions C-6 and C-12a.

Key structural features of tadalafil include a β-carboline-piperazinedione core, with stereochemical orientation critically influencing PDE5 binding . The (6R,12aS) isomer has demonstrated moderate PDE5 inhibition (IC₅₀ = 0.090 μM) but is distinct from the (6R,12aR) isomer, which exhibits superior potency (IC₅₀ = 0.005–0.010 μM) . Analytical methods such as vibrational circular dichroism (VCD) and electronic circular dichroism (ECD) confirm the absolute configurations of these stereoisomers .

Preparation Methods

The synthesis of Tadalafil, (6R,12aS)-, involves several steps starting from D-Tryptophan methyl ester. The process includes the formation of a chloroacetyl intermediate, which is then reacted with a methylamine solution in a short-chain alcohol, followed by cooling to obtain crude Tadalafil . Industrial production methods often involve crystallization from solvent/antisolvent systems, removal of solvent, or drying a solvate of Tadalafil .

Chemical Reactions Analysis

Tadalafil, (6R,12aS)-, undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

Substitution: Substitution reactions often involve nucleophiles like amines or alcohols. Common reagents and conditions used in these reactions include organic solvents like acetone, methanol, and ethanol.

Scientific Research Applications

Treatment of Erectile Dysfunction

Tadalafil is widely recognized for its efficacy in treating erectile dysfunction. A multicenter randomized controlled trial demonstrated that tadalafil significantly improved sexual performance compared to placebo. Specifically, 59.2% of intercourse attempts were successful 36 hours after dosing with tadalafil versus 28.3% with placebo (P < 0.001) . The drug's long duration of action allows for flexibility in dosing, making it a preferred choice among patients.

Efficacy Data

| Time Post-Dosing | Success Rate (Tadalafil) | Success Rate (Placebo) |

|---|---|---|

| 24 hours | 52.9% | 29.1% |

| 36 hours | 59.2% | 28.3% |

Cardiovascular Benefits

Recent studies indicate that tadalafil may provide cardiovascular benefits beyond its primary use for erectile dysfunction. A study published in the American Journal of Medicine found that tadalafil was associated with significant reductions in mortality and cardiovascular events among middle-aged men treated for erectile dysfunction. Notably, tadalafil users experienced a 34% reduction in mortality and a 27% reduction in heart attacks compared to non-users .

Key Findings on Cardiovascular Health

| Outcome | Reduction (%) |

|---|---|

| Mortality | 34% |

| Heart Attack | 27% |

| Stroke | 34% |

| Dementia | 32% |

Pulmonary Arterial Hypertension

Tadalafil has been investigated as a treatment for pulmonary arterial hypertension (PAH). A randomized controlled trial involving patients on ambrisentan showed that adding tadalafil improved exercise capacity as measured by the six-minute walk distance (6MWD). The study revealed that patients receiving tadalafil exhibited a mean reduction in mean pulmonary artery pressure (mPAP) and improved functional class compared to those receiving placebo .

Study Demographics and Results

| Parameter | Tadalafil Group (n=60) | Placebo Group (n=64) |

|---|---|---|

| Mean mPAP Reduction | Significant improvement | Lesser improvement |

| Clinical Worsening Cases | Fewer cases (5 vs. 14) | More cases |

Cognitive Function Improvement

Emerging research suggests that tadalafil may enhance cognitive function, particularly in patients with benign prostatic hyperplasia/lower urinary tract symptoms and erectile dysfunction. A study indicated that tadalafil treatment led to improvements in attention and coordination functions, alongside reductions in pro-inflammatory cytokines such as IL-6 and IL-18 .

Cognitive Function Data

| Measure | Pre-Treatment Score | Post-Treatment Score |

|---|---|---|

| IPSS Score | 11 ± 1 | 7 ± 1 |

| IIEF5 Score | 14 ± 1 | 21 ± 1 |

Safety and Tolerability

Long-term studies have confirmed the safety profile of tadalafil across various populations, including those with chronic conditions such as diabetes and cardiovascular diseases. A trial assessing tadalafil over an extended period found it to be well-tolerated with minimal adverse effects .

Mechanism of Action

Tadalafil, (6R,12aS)-, exerts its effects by inhibiting the enzyme phosphodiesterase type 5 (PDE5). This inhibition prevents the breakdown of cyclic guanosine monophosphate (cGMP), leading to increased levels of cGMP. Elevated cGMP levels result in the relaxation of smooth muscle cells and increased blood flow to specific areas, such as the corpus cavernosum in the penis, facilitating erection .

Comparison with Similar Compounds

Stereochemical Impact on PDE5 Inhibition

The stereochemistry of tadalafil analogs significantly affects their pharmacological profiles:

- Key Findings :

- The (6R,12aR) configuration in tadalafil and its analogs maximizes PDE5 inhibition due to optimal spatial alignment with the enzyme’s catalytic domain .

- The (6R,12aS) diastereomer retains partial activity but is ~10–18× less potent than the clinical (6R,12aR) form .

- In β-carboline-piperazinedione derivatives, stereochemical preferences differ: (6R,12aS) isomers show higher activity than (6S,12aR) variants in some scaffolds, highlighting context-dependent stereochemical effects .

Selectivity Across PDE Isoforms

Tadalafil and its analogs exhibit varying selectivity for PDE5 over other PDE isoforms, particularly PDE11:

| Compound | PDE5 IC₅₀ (μM) | PDE11 IC₅₀ (μM) | Selectivity Index (PDE5/PDE11) |

|---|---|---|---|

| Tadalafil (6R,12aR) | 0.005 | 0.083 | 16.6 |

| Compound 11 (Analog) | 0.012 | 0.372 | 31 |

| Compound 14 (Analog) | 0.015 | 3.120 | 208 |

- Key Findings :

Comparison with Other PDE5 Inhibitors

Tadalafil’s pharmacokinetic and pharmacodynamic properties contrast with sildenafil and vardenafil:

| Parameter | Tadalafil (6R,12aR) | Sildenafil | Vardenafil |

|---|---|---|---|

| Half-life (hr) | 17.5 | 3–5 | 4–6 |

| Tmax (hr) | 2 | 1 | 0.7–1 |

| PDE5 IC₅₀ (nM) | 5–10 | 3.5–6.5 | 0.7–1.4 |

| Food Effect | None | Reduced absorption | Minimal |

- Key Findings :

Clinical and Preclinical Implications

Biological Activity

Tadalafil, a phosphodiesterase type 5 (PDE5) inhibitor, is widely recognized for its therapeutic applications in erectile dysfunction (ED), benign prostatic hyperplasia (BPH), and pulmonary arterial hypertension (PAH). The compound's biological activity has been extensively studied, revealing its multifaceted effects on various physiological systems and potential applications beyond its primary indications.

Tadalafil functions by selectively inhibiting PDE5, an enzyme that degrades cyclic guanosine monophosphate (cGMP). By preventing the breakdown of cGMP, tadalafil enhances vasodilation and blood flow in the corpus cavernosum during sexual stimulation, facilitating erections. Additionally, in the pulmonary vasculature, tadalafil's inhibition of PDE5 leads to reduced pulmonary arterial pressure, making it effective for PAH treatment .

Pharmacokinetics

- Absorption : Tadalafil is rapidly absorbed following oral administration with peak plasma concentrations typically reached within 2 hours. Its bioavailability is not significantly affected by food intake.

- Distribution : The drug has a high volume of distribution and is approximately 94% bound to plasma proteins, which influences its pharmacokinetics.

- Metabolism : Primarily metabolized in the liver via CYP3A4, tadalafil has a long half-life of about 17.5 hours, supporting its use for once-daily dosing .

- Elimination : Approximately 61% of tadalafil is excreted via feces and 36% through urine .

Erectile Dysfunction and Benign Prostatic Hyperplasia

Tadalafil is FDA-approved for treating ED and BPH. It improves erectile function and alleviates urinary symptoms associated with BPH by relaxing smooth muscle in the bladder and prostate .

Pulmonary Arterial Hypertension

In patients with PAH, tadalafil has been shown to improve exercise capacity and quality of life. It is often used in combination with other therapies to enhance treatment efficacy .

Emerging Research Findings

Recent studies have explored tadalafil's immunomodulatory effects, particularly in cancer therapy:

- Glioblastoma Treatment : A phase Ib study indicated that tadalafil reduced myeloid-derived suppressor cells (MDSCs) in glioblastoma patients undergoing chemoradiotherapy. This reduction was associated with enhanced CD8 T-cell activation and improved immune responses against tumors .

- Head and Neck Cancer : In another clinical trial, tadalafil demonstrated the ability to augment tumor-specific immunity by decreasing peripheral MDSC numbers and enhancing T-cell responses in head and neck cancer patients .

Case Studies

- Pilot Phase Ib Study : In a study involving glioblastoma patients, tadalafil was well tolerated and significantly decreased circulating MDSCs while increasing CD8 T-cell ratios. The results suggested that tadalafil could enhance immune responses during cancer treatment .

- Head and Neck Cancer Study : A randomized trial showed that tadalafil treatment led to a significant increase in T-cell expansion compared to controls, highlighting its potential as an adjunct therapy in cancer immunotherapy .

Comparative Efficacy Table

Q & A

Q. Basic: What experimental methodologies are recommended for synthesizing Tadalafil (6R,12aS) and its stereoisomers?

Answer:

The synthesis of Tadalafil and its stereoisomers involves multi-step reactions with strict stereochemical control. Key steps include:

- Condensation and cyclization : Reacting tetrahydro-β-carboline derivatives with dichlorophenyl moieties under controlled conditions to form the pyrazinoindole core .

- Stereochemical separation : Use of column chromatography (e.g., CH₂Cl₂/MeOH 98:2) to isolate isomers like (6R,12aR), (6S,12aR), (6S,12aS), and (6R,12aS) based on Rf values (0.22–0.24) .

- Characterization : Employ ¹H/¹³C NMR for structural confirmation (e.g., indole NH peaks at 10.5–11.5 ppm), IR for carbonyl bonds (~1700 cm⁻¹), and mass spectrometry for molecular ion validation (m/z 389.4) .

Typical yields range from 30–38%, with purity confirmed via elemental analysis (C: 64.75%, H: 4.40%, N: 10.79%) .

Q. Basic: How can researchers validate stereoisomeric purity in Tadalafil samples?

Answer:

Stereoisomeric purity is validated using reverse-phase HPLC with predefined thresholds:

- Resolution criteria : ≥2.2 for (6S,12aS)/(6R,12aS) and ≥3.0 for (6R,12aS)/Tadalafil peaks under nominal conditions .

- System suitability : USP plate counts >10,000, tailing factors 0.8–2.0, and signal-to-noise ratios >10 for chiral peaks .

- Robustness testing : Adjust buffer composition (e.g., 0.1% acetic acid increases resolution to 2.8–4.3) or flow rates (0.35–0.45 mL/min) to assess method stability. Recovery rates must remain within 90–110% .

Q. Advanced: How should researchers design experiments to evaluate PDE5 vs. PDE11 selectivity in Tadalafil analogues?

Answer:

- In vitro assays : Measure IC₅₀ values for PDE isoforms (e.g., PDE5, PDE11A) using purified enzymes and cGMP/cAMP substrates. For example, compound 45 (IC₅₀ = 11 nM for PDE11) showed 208-fold selectivity over PDE5 .

- Structural modifications : Introduce substituents (methyl, ethyl) on the piperazinedione ring to optimize steric interactions. Ethyl groups enhance PDE5 selectivity (e.g., compound 14 has a PDE5/PDE11 selectivity index of 208 vs. 16.6 for Tadalafil) .

- Data interpretation : Use molecular modeling to correlate stereochemistry (6R vs. 6S configurations) with binding affinity. The 2,4-dichlorophenyl moiety in 6R isomers enhances PDE5 inhibition by aligning with hydrophobic pockets .

Q. Advanced: How can conflicting data on stereoisomer activity be resolved in pharmacological studies?

Answer:

- Analytical verification : Confirm isomer configurations using circular dichroism (CD). For example, 6R,12aR isomers in supplements align with reference CD spectra for maximum PDE5 inhibition .

- Method cross-validation : Compare HPLC retention times (e.g., 6R,12aS elutes earlier than 6S,12aS under 0.35 mL/min flow rates) with NMR data to rule out contamination .

- Literature triangulation : Reconcile discrepancies by reviewing synthesis protocols (e.g., solvent purity in vs. 18) and assay conditions (e.g., PDE isoform sources in ) .

Q. Advanced: What strategies optimize the validation of new analytical methods for Tadalafil quantification?

Answer:

- Precision testing : Ensure % RSD ≤0.73 for repeatability of standard solutions (e.g., 0.1% RSD under nominal HPLC conditions) .

- Parameter robustness : Test buffer pH (±0.2 units), column temperatures (±2°C), and injection volumes to validate method stability. For example, flow rate variations (0.35 vs. 0.45 mL/min) should not reduce resolution below 2.5 .

- Recovery validation : Spike API samples with known concentrations of diastereomers (e.g., 6S,12aS) and confirm recoveries within 90–110% using matrix-matched calibration .

Q. Advanced: How can molecular modeling predict PDE inhibition based on Tadalafil’s stereochemistry?

Answer:

- Docking simulations : Model 6R,12aS configurations to assess interactions with PDE5’s catalytic domain. The 2,4-dichlorophenyl group in 6R isomers forms π-π stacking with Phe820, enhancing binding .

- Free energy calculations : Compare binding affinities of cis/trans isomers. For example, (6R,12aR)-Tadalafil (IC₅₀ = 0.09 µM) has lower ΔG than (6S,12aS) isomers (>10 µM inactive) due to steric clashes in the PDE5 active site .

- Validation : Correlate computational results with in vitro IC₅₀ data to refine force field parameters .

Q. Basic: What are the critical physicochemical properties of Tadalafil (6R,12aS) for formulation studies?

Answer:

- Solubility : Practically insoluble in water but soluble in methanol (melting point 301–302°C) .

- Stability : Store at -20°C (powder) or -80°C (DMSO solutions) to prevent degradation. Protect from light to avoid dioxole ring oxidation .

- Particle characterization : Use XRD to confirm crystallinity (e.g., CCDC 2049073–2049076 for tetrahydro-β-carboline derivatives) .

Q. Advanced: How can researchers address low yields in Tadalafil analogue synthesis?

Answer:

- Reaction optimization : Adjust catalysts (e.g., Pd/C for hydrogenation) or solvents (e.g., THF vs. DMF) to improve cyclization efficiency. reports 30–38% yields via reflux in ethanol .

- Byproduct analysis : Use LC-MS to identify intermediates (e.g., hydantoin derivatives) and refine purification steps .

- Scale-up considerations : Implement continuous flow chemistry to enhance reproducibility and reduce side reactions .

Properties

IUPAC Name |

(2R,8R)-2-(1,3-benzodioxol-5-yl)-6-methyl-3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraene-4,7-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19N3O4/c1-24-10-19(26)25-16(22(24)27)9-14-13-4-2-3-5-15(13)23-20(14)21(25)12-6-7-17-18(8-12)29-11-28-17/h2-8,16,21,23H,9-11H2,1H3/t16-,21-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOXKDUGGOYFFRN-IIBYNOLFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC(=O)N2C(C1=O)CC3=C(C2C4=CC5=C(C=C4)OCO5)NC6=CC=CC=C36 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CC(=O)N2[C@@H](C1=O)CC3=C([C@H]2C4=CC5=C(C=C4)OCO5)NC6=CC=CC=C36 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9046786 | |

| Record name | Tadalafil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9046786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

389.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Tadalafil | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014958 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

3.2 [ug/mL] (The mean of the results at pH 7.4), Practically insoluble in water, In water, 220 mg/L at 25 °C /Estimated/, 2.50e-01 g/L | |

| Record name | SID49666420 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

| Record name | Tadalafil | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00820 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | TADALAFIL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7303 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Tadalafil | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014958 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Vapor Pressure |

2.2X10-14 mm Hg at 25 °C /Estimated/ | |

| Record name | TADALAFIL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7303 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

Tadalafil is a selective phosphodiesterase-5 (PDE5) inhibitor that produces several downstream effects with the most common therapeutic effect being smooth muscle relaxation. Patients may experience ED due to a variety of causes including psychogenic, neurogenic, vasculogenic, iatrogenic, or endocrine. These causes result in dysfunction of penile smooth muscle relaxation through either disrupted neuronal signaling or direct influence on smooth muscle cells. During sexual arousal, non-adrenergic non-cholinergic (NANC) neurons release nitric oxide (NO). Nitric oxide stimulates guanylate cyclase which converts guanosine triphosphate to cyclic guanosine monophosphate (cGMP). cGMP activates the cGMP-dependent kinase (PKG) in a signal cascade which activates K+ channels leading to inhibition of Ca2+ channels, inhibits platelet activation, and inhibits smooth muscle cell proliferation while inducing apoptosis. This signal cascade is attenuated by PDE5 which breaks the phosphodiester bond of cGMP, converting it to GMP. Inhibition of PDE5 by tadalafil increases signaling via the PKG cascade which supports penile smooth muscle relaxation during sexual arousal by decreasing Ca2+ entry into smooth muscle cells. This smooth muscle relaxation allows blood to fill the corpus cavernosum thereby producing an erection. In PAH, blood pressure in the pulmonary arteries is raised due to a variety of mechanisms stemming from endothelial dysfunction. Decreased production of NO and prostacyclin reduce vasodilatory signaling while overproduction of endothelin-1 and thromboxane increase vasoconstriction. Inflammation, thromboses, and hypoxia later contribute to vascular remodeling which further reduces luminal size. The resultant increase in blood pressure reduces the capacity for gas exchange and increases afterload at the right ventricle, producing symptoms of dyspnea, fatigue, and dizziness as well as leading to right-sided heart failure. Tadalafil exerts its therapeutic effect in PAH through boosting NO-cGMP signaling to contribute to smooth muscle relaxation as with ED. Lastly, tadalafil is used to treat BPH. BPH produces urinary dysfunction through hyperproliferation of the epithelial and smooth muscle layers of the prostate. The increased size of the prostate blocks urine flow through the urethra resulting in higher residual volumes due to incomplete emptying. Tadalafil does not appear to exert its benefit via smooth muscle relaxation of the prostate. It may instead exert its effect through a mix of increased oxygenation and decreased inflammation, which decreases tissue remodeling, and inhibition of cell proliferation through the cGMP cascade. The decreased affinity for PDE6 compared to other PDE5 inhibitors may explain the decreased incidence of visual side effects as PDE6 is present in the eye and contributes to color vision., In vitro studies have shown that the effect of tadalafil is more potent on phosphodiesterase type 5 (PDE5) than on other phosphodiesterases. These studies have shown that tadalafil is >10,000-fold more potent for PDE5 than for PDE1, PDE2, PDE4, and PDE7 enzymes, which are found in the heart, brain, blood vessels, liver, leukocytes, skeletal muscle, and other organs. Tadalafil is >10,000-fold more potent for PDE5 than for PDE3, an enzyme found in the heart and blood vessels. Additionally, tadalafil is 700-fold more potent for PDE5 than for PDE8, PDE9, PDE10 and 14-fold more potent for PDE5 than for PDE11A1, an enzyme found in human skeletal muscle. Tadalafil inhibits human recombinant PDE11A1 activity at concentrations within the therapeutic range. The physiological role and clinical consequence of PDE11 inhibition in humans have not been defined., Studies in vitro have demonstrated that tadalafil is a selective inhibitor of phosphodiesterase type 5 (PDE5). PDE5 is found in corpus cavernosum smooth muscle, vascular and visceral smooth muscle, skeletal muscle, platelets, kidney, lung, cerebellum, and pancreas., Penile erection during sexual stimulation is caused by increased penile blood flow resulting from the relaxation of penile arteries and corpus cavernosum smooth muscle. This response is mediated by the release of nitric oxide (NO) from nerve terminals and endothelial cells, which stimulates the synthesis of cyclic GMP in smooth muscle cells. Cyclic GMP causes smooth muscle relaxation and increased blood flow into the corpus cavernosum. The inhibition of phosphodiesterase type 5 (PDE5) enhances erectile function by increasing the amount of cyclic GMP. Tadalafil inhibits PDE5. Because sexual stimulation is required to initiate the local release of nitric oxide, the inhibition of PDE5 by tadalafil has no effect on the absence of sexual stimulation. | |

| Record name | Tadalafil | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00820 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | TADALAFIL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7303 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

CAS No. |

171596-29-5 | |

| Record name | Tadalafil | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=171596-29-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tadalafil [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0171596295 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tadalafil | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00820 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Tadalafil | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759172 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Tadalafil | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=750236 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Tadalafil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9046786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (6R,12aR)-6-(1,3-Benzodioxol-5-yl)-2-methyl-2,3,6,7,12,12a-hexahydropyrazino[1',2':1,6]pyrido[3,4-b]indole-1,4-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TADALAFIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/742SXX0ICT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | TADALAFIL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7303 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Tadalafil | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014958 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

301-302 °C, 301 - 302 °C | |

| Record name | Tadalafil | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00820 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Tadalafil | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014958 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.